molecular formula C13H10ClN3 B11866202 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- CAS No. 75008-01-4

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)-

Cat. No.: B11866202
CAS No.: 75008-01-4
M. Wt: 243.69 g/mol
InChI Key: LTHKQJZPYLOBCE-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with 4-methylphenylamine, followed by cyclization using a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

75008-01-4

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H10ClN3/c1-8-2-4-9(5-3-8)13-16-10-6-7-15-12(14)11(10)17-13/h2-7H,1H3,(H,16,17)

InChI Key

LTHKQJZPYLOBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl

Origin of Product

United States

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